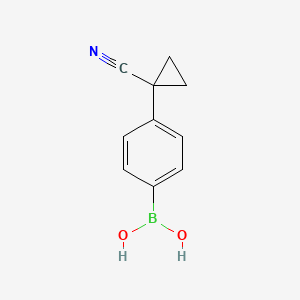

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(1-cyanocyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOICYZKSQYFZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675225 | |

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-00-2 | |

| Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-(1-Cyanocyclopropyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-step sequence, commencing with the phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile, followed by a lithium-halogen exchange and subsequent borylation to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two key transformations:

-

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile. This initial step involves the formation of the cyclopropane ring via a phase-transfer catalyzed reaction between 4-bromophenylacetonitrile and 1,2-dibromoethane.

-

Step 2: Synthesis of this compound. The intermediate, 1-(4-bromophenyl)cyclopropane-1-carbonitrile, is then converted to the target boronic acid through a lithium-halogen exchange reaction at low temperature, followed by quenching with a borate ester and subsequent acidic workup.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

This reaction proceeds via a phase-transfer catalysis (PTC) mechanism, which facilitates the reaction between the organic substrate and the aqueous base.

Experimental Protocol

A detailed methodology for the synthesis of 1-(4-bromophenyl)cyclopropane-1-carbonitrile is provided below.

(4-(1-Cyanocyclopropyl)phenyl)boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its unique structure, featuring a cyanocyclopropyl substituent, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its chemical properties, a representative synthetic application, and the mechanistic pathway of its most common reaction type.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀BNO₂[1] |

| Molecular Weight | 187.01 g/mol [1] |

| CAS Number | 1217501-00-2[1] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of arylboronic acids, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules such as biaryls, which are prevalent in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]

Description of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is the transmetalation step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new carbon-carbon bond of the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

References

Spectroscopic Profile of (4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (4-(1-Cyanocyclopropyl)phenyl)boronic acid (CAS No. 1217501-00-2). The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct experimental spectra for this specific molecule are not publicly available, this document compiles predicted spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its structural motifs and comparison with spectroscopic data of similar phenylboronic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.2 | d | 2H | Aromatic protons ortho to -B(OH)₂ |

| ~7.3 - 7.6 | d | 2H | Aromatic protons meta to -B(OH)₂ |

| ~4.5 - 5.5 | br s | 2H | B(OH)₂ |

| ~1.6 - 1.8 | m | 2H | Cyclopropyl -CH₂- |

| ~1.4 - 1.6 | m | 2H | Cyclopropyl -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | Aromatic C-B |

| ~130 - 135 | Aromatic CH ortho to -B(OH)₂ |

| ~125 - 130 | Aromatic CH meta to -B(OH)₂ |

| ~120 - 125 | Quaternary aromatic C |

| ~118 - 122 | Cyano (-C≡N) |

| ~20 - 25 | Quaternary cyclopropyl C |

| ~15 - 20 | Cyclopropyl -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3600 | Broad, Strong | O-H stretch (boronic acid) |

| ~2220 - 2260 | Medium, Sharp | C≡N stretch (cyano) |

| ~1600 - 1620 | Medium | C=C stretch (aromatic ring) |

| ~1300 - 1400 | Strong | B-O stretch |

| ~1000 - 1100 | Strong | B-C stretch |

| ~800 - 850 | Strong | C-H out-of-plane bend (para-substituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 187.08 | [M]⁺ | Molecular ion |

| 169.07 | [M - H₂O]⁺ | Loss of water from the boronic acid moiety |

| 142.06 | [M - B(OH)₂]⁺ | Loss of the boronic acid group |

| 115.05 | [C₉H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides the foundational spectroscopic information for this compound, which is critical for its application in research and drug development. The provided protocols and predicted data serve as a valuable resource for scientists working with this compound.

References

(4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-(1-Cyanocyclopropyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound in public literature, this guide synthesizes information on closely related arylboronic acids to infer its likely properties. Furthermore, it details established experimental protocols to enable researchers to determine the precise solubility and stability parameters of this compound in their own laboratories.

Introduction

This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl group. The boronic acid moiety is crucial for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The cyanocyclopropyl substituent can influence the molecule's electronic properties, polarity, and potential for specific interactions with biological targets, making it a valuable component in drug discovery programs. An understanding of its solubility and stability is paramount for its effective use in synthesis, purification, formulation, and biological assays.

Physicochemical Properties

| Property | General Observations for Arylboronic Acids | Inferred Properties for this compound |

| Appearance | White to off-white crystalline solids. | Likely a white to off-white crystalline powder. |

| Molecular Weight | Varies with substitution. | 187.01 g/mol .[1] |

| pKa | Typically in the range of 8-10, influenced by substituents. Electron-withdrawing groups decrease the pKa. | The cyanocyclopropyl group is electron-withdrawing, suggesting a pKa value likely in the lower end of the typical range for arylboronic acids. |

| General Solubility | Soluble in many polar organic solvents; poorly soluble in nonpolar organic solvents and often have limited solubility in water.[2] | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and poorly soluble in hydrocarbons like hexanes. Water solubility is likely to be low. |

Solubility Profile

Quantitative solubility data for this compound is not available in the reviewed literature. However, the solubility of phenylboronic acid, the parent compound, has been studied in various organic solvents and can serve as a useful reference point.

Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents [3]

| Solvent | Solubility ( g/100g of solvent) at 20 °C |

| Dipropyl ether | High |

| Acetone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

It is anticipated that the solubility of this compound will follow a similar trend, with good solubility in polar aprotic and protic solvents. The presence of the cyanocyclopropyl group may slightly alter the solubility profile compared to the parent phenylboronic acid.

Stability Characteristics

Arylboronic acids are known to be susceptible to degradation under certain conditions. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[4][5] Other potential degradation pathways include oxidation.

Key Factors Influencing the Stability of Arylboronic Acids:

-

pH: Stability is often pH-dependent. Many arylboronic acids exhibit a U-shaped stability profile, with the highest stability in a mildly acidic pH range and increased degradation in strongly acidic or basic conditions.[6]

-

Solvent: Aqueous solutions can promote protodeboronation.[4][5] Storing in anhydrous organic solvents can improve stability.

-

Temperature: Higher temperatures generally accelerate degradation.

-

Light: Photochemical degradation can occur, so storage in the dark is recommended.

-

Oxidizing Agents: Arylboronic acids can be oxidized to the corresponding phenols.[7]

The cyanocyclopropyl group, being electron-withdrawing, may influence the rate of protodeboronation. Cyclopropylboronic acids are also known to be inherently unstable.[8][9]

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Solubility Determination (Dynamic Method)

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[10][11]

Equipment:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for Solubility Determination.

Stability Assessment (pH-Rate Profile)

This protocol determines the rate of degradation of the boronic acid at various pH values.

Equipment:

-

HPLC or LC-MS/MS system

-

pH meter

-

Thermostatted reaction vessels

-

Volumetric flasks and pipettes

-

Buffers of various pH values

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).

-

Reaction Setup: In a series of thermostatted reaction vessels, add a specific volume of buffer solution covering a range of pH values (e.g., pH 2 to 12).

-

Initiation of Degradation: Add a small aliquot of the stock solution to each reaction vessel to initiate the degradation study.

-

Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel.

-

Quenching: Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a strong acid or base to shift the pH to a more stable region or by dilution with a cold mobile phase).

-

Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the concentration of the boronic acid versus time for each pH value. Determine the observed rate constant (k_obs) for degradation at each pH from the slope of the natural logarithm of the concentration versus time.

-

pH-Rate Profile: Plot log(k_obs) versus pH to generate the pH-rate profile, which will indicate the pH of maximum stability.

Caption: Workflow for Stability Assessment.

Degradation Pathway

The primary degradation pathway for arylboronic acids is protodeboronation, which results in the replacement of the boronic acid group with a hydrogen atom. For this compound, this would lead to the formation of 1-cyanocyclopropylbenzene.

Caption: Protodeboronation Pathway.

Conclusion

While specific quantitative solubility and stability data for this compound are not currently available in the public domain, this technical guide provides a robust framework for understanding its likely behavior based on the well-established chemistry of arylboronic acids. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their applications. Given the inherent instability of some boronic acids, careful handling, storage, and the empirical determination of optimal conditions are crucial for the successful application of this compound in research and development.

References

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

Commercial Availability and Technical Guide for B-[4-(1-cyanocyclopropyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a precursor in the development of targeted therapeutics.

Commercial Availability

B-[4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS No. 1217501-00-2) is commercially available from several specialized chemical suppliers. The availability from these vendors facilitates its use in research and development, offering various purities and quantities to suit different experimental needs.

| Supplier | Purity | Quantity |

| CymitQuimica | 97% | 1g, 5g, 10g, 25g |

| Parchem | Not Specified | Inquire |

| Hangzhou Huarong Pharm Co., Ltd. | 99% | Inquire |

| Ambeed | Not Specified | Inquire |

| Chemenu | Not Specified | Inquire |

Physicochemical and Quantitative Data

The key physicochemical properties of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 1217501-00-2 |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| Molecular Weight | 187.01 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% (typical) |

| Boiling Point | 412.0 ± 55.0 °C (Predicted) |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.73 ± 0.16 (Predicted) |

| SMILES | N#CC1(CC1)c2ccc(cc2)B(O)O |

Experimental Protocols

Plausible Synthesis of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid

This protocol describes a potential two-step synthesis starting from 4-bromobenzonitrile.

Step 1: Synthesis of 1-bromo-4-(1-cyanocyclopropyl)benzene

A detailed experimental protocol for this starting material would first need to be developed, likely involving a reaction between 4-bromobenzonitrile and 1,2-dibromoethane in the presence of a strong base.

Step 2: Synthesis of B-[4-(1-cyanocyclopropyl)phenyl]boronic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-(1-cyanocyclopropyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quench and Work-up: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford B-[4-(1-cyanocyclopropyl)phenyl]boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

B-[4-(1-cyanocyclopropyl)phenyl]boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[2] A general protocol is provided below.

-

Reaction Setup: In a reaction vial, combine B-[4-(1-cyanocyclopropyl)phenyl]boronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Signaling Pathways

Boronic acids are a privileged class of compounds in drug discovery, with several approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3] The cyanocyclopropyl group present in B-[4-(1-cyanocyclopropyl)phenyl]boronic acid can serve as a key pharmacophore, potentially interacting with biological targets. While the specific biological targets of this compound are not yet elucidated in public literature, its structural motifs suggest potential as an inhibitor for various enzymes or as a building block for ligands targeting signaling pathways implicated in diseases like cancer.

One such pathway where boronic acid-containing molecules have shown therapeutic promise is the Hedgehog signaling pathway.[4] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[5] Small molecule inhibitors targeting the Smoothened (SMO) receptor are used clinically to treat basal-cell carcinoma.[6] The development of new inhibitors that can overcome resistance is an active area of research.

Visualizations

The following diagrams illustrate the synthetic workflow, a typical application, and a relevant signaling pathway where boronic acid derivatives could play an inhibitory role.

Caption: Plausible synthetic workflow for B-[4-(1-cyanocyclopropyl)phenyl]boronic acid.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Inhibition of the Hedgehog signaling pathway by a hypothetical boronic acid-based SMO antagonist.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hedgehog signaling restrains bladder cancer progression by eliciting stromal production of urothelial differentiation factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]

- 6. Inhibition of the hedgehog pathway in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Properties of Cyanocyclopropyl-Substituted Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and properties of cyanocyclopropyl-substituted arylboronic acids. These compounds are of significant interest in medicinal chemistry due to the unique combination of the boronic acid moiety, a versatile functional group in cross-coupling reactions and a known pharmacophore, with the cyanocyclopropyl group, which can impart desirable physicochemical and metabolic properties to drug candidates. This document summarizes available data, outlines relevant experimental protocols, and visualizes key chemical and biological pathways.

Molecular Structure and Physicochemical Properties

Cyanocyclopropyl-substituted arylboronic acids are organoboron compounds featuring a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a 1-cyanocyclopropyl group. The substitution pattern on the aryl ring can vary, leading to ortho-, meta-, and para-isomers, each with distinct electronic and steric properties. The most commonly cited isomers in chemical databases are the 3- and 4-substituted variants.

Table 1: General Physicochemical Properties of Cyanocyclopropyl-Substituted Arylboronic Acids [1][2][3]

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₀BNO₂ | For monosubstituted isomers. |

| Molecular Weight | 187.01 g/mol | For monosubstituted isomers. |

| CAS Number (para) | 1217501-00-2 | 4-(1-Cyanocyclopropyl)phenylboronic acid.[1] |

| CAS Number (meta) | 2096334-10-8 | 3-(1-Cyanocyclopropyl)phenylboronic acid.[2] |

| Predicted pKa (para) | 8.73 ± 0.16 | This is a computationally predicted value. The acidity of arylboronic acids is influenced by substituents; the electron-withdrawing nature of the cyano group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). |

| Predicted Boiling Point (para) | 412.0 ± 55.0 °C at 760 mmHg | Computationally predicted. |

| Predicted Flash Point (para) | 203.0 ± 31.5 °C | Computationally predicted. |

| Predicted Density (para) | 1.26 ± 0.1 g/cm³ | Computationally predicted. |

Synthesis and Reactivity

The synthesis of cyanocyclopropyl-substituted arylboronic acids can be approached through established methods for arylboronic acid preparation. A common strategy involves the reaction of a Grignard or organolithium reagent, formed from a corresponding aryl halide, with a trialkyl borate followed by acidic hydrolysis.

Representative Synthesis Workflow

The following diagram illustrates a general synthetic workflow for preparing a cyanocyclopropyl-substituted arylboronic acid from a brominated precursor.

Experimental Protocols

While a specific, detailed protocol for the synthesis of cyanocyclopropyl-substituted arylboronic acids is not widely published, the following general procedures for analogous arylboronic acids can be adapted.

Protocol 1: Synthesis of 4-Cyanophenylboronic Acid (Analogous Compound) [4]

-

Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF) (1.1 L) at room temperature.

-

Cool the solution to -100 °C.

-

Slowly add a 1.6 M solution of n-butyllithium in hexanes (0.567 mol) over 15 minutes, maintaining the internal temperature between -105 °C and -93 °C.

-

Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.

-

Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

-

Acidify the reaction mixture to a pH of 2.2 with 4N HCl.

-

Extract the aqueous layer with a mixture of CH₂Cl₂ and THF.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by dissolving in 1N NaOH, washing with an organic solvent, re-acidifying the aqueous phase with 4N HCl, and extracting with a CH₂Cl₂/THF mixture.

-

Concentrate the organic extracts and dry under vacuum to obtain 4-cyanophenylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (General Protocol) [5][6]

The primary application of arylboronic acids in synthetic chemistry is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.

-

To a reaction vessel, add the aryl halide (1.0 mmol), the cyanocyclopropyl-substituted arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic or crystallographic data for cyanocyclopropyl-substituted arylboronic acids are not widely available in the public domain. However, based on the analysis of analogous compounds, the following characteristic data can be expected.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. The splitting pattern will depend on the substitution (ortho, meta, or para).- Protons of the cyclopropyl ring, typically appearing as multiplets in the upfield region (approx. 1.0-2.0 ppm).- A broad singlet for the boronic acid protons (-B(OH)₂), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of 120-140 ppm.- The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.- A quaternary carbon for the cyano-substituted carbon of the cyclopropyl ring.- The nitrile carbon (C≡N) signal around 118-125 ppm. |

| ¹¹B NMR | - A single, broad resonance in the range of 28-32 ppm, characteristic of a trigonal boronic acid. |

| FT-IR | - A strong, sharp absorption band for the C≡N stretch around 2230-2250 cm⁻¹.- A broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.- B-O stretching vibrations in the region of 1300-1400 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 187.01. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the solvent, concentration, and the specific isomer.

Biological Activity and Potential Applications

While specific biological activity data for cyanocyclopropyl-substituted arylboronic acids is limited, the structural motifs present suggest potential applications in drug discovery. The cyanocyclopropyl group is found in inhibitors of enzymes such as Cathepsin K and Janus kinases (JAKs), suggesting that arylboronic acids bearing this group could be explored as inhibitors for these or related targets.[1][2][4][7]

Potential Target Pathway: Janus Kinase (JAK) - STAT Signaling

JAK inhibitors are used in the treatment of autoimmune diseases and cancer.[7][8] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Inhibition of this pathway can modulate the immune response. A cyanocyclopropyl-containing molecule could potentially act as a covalent inhibitor by targeting a cysteine residue in the kinase domain.[4]

Potential Target: Cathepsin K

Cathepsin K is a cysteine protease involved in bone resorption and is a target for the treatment of osteoporosis.[9][10] Several inhibitors of Cathepsin K utilize a nitrile "warhead" to form a reversible covalent bond with the active site cysteine.[2] The cyanocyclopropyl moiety could serve a similar function.

Conclusion

Cyanocyclopropyl-substituted arylboronic acids are versatile building blocks with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for specific isomers are not extensively documented in publicly accessible literature, their synthesis and reactivity can be inferred from established methodologies for related compounds. Their structural features suggest they may be valuable as inhibitors of therapeutically relevant enzymes such as Janus kinases and Cathepsin K, warranting further investigation into their biological activities. This guide provides a foundational understanding for researchers interested in exploring this promising class of molecules.

References

- 1. New chemotypes for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factory Supply High Purity 1-(4-Boronophenyl)cyclopropanecarbonitrile, Top Purity 99% 1217501-00-2 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 4. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

(4-(1-Cyanocyclopropyl)phenyl)boronic Acid: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organoboron compound featuring a unique combination of three key structural motifs: a phenylboronic acid, a cyclopropyl ring, and a cyano group.[1] While this specific molecule is not yet extensively documented as a lead compound in publicly available literature, its constituent parts are of significant interest in medicinal chemistry. This guide explores the potential applications of this compound in drug discovery, drawing upon the established roles of each of its functional components. The strategic incorporation of this building block offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The boronic acid moiety is a well-established pharmacophore, most notably recognized for its role in the proteasome inhibitor Bortezomib.[2][3][4] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[5][6] The cyclopropyl group is a bioisostere often employed in drug design to improve metabolic stability, enhance potency, and modulate conformation.[7] Lastly, the cyano group can serve as a hydrogen bond acceptor and can influence the electronic properties of the molecule, potentially enhancing target engagement.[1][8]

This document will provide a comprehensive overview of the potential therapeutic applications of this compound, detail relevant experimental protocols for its utilization, and present visualizations of its potential mechanisms of action and experimental workflows.

Physicochemical Properties and Rationale for Use

The unique combination of the boronic acid, cyclopropyl ring, and cyano group in this compound suggests a multifaceted role in drug design. The table below summarizes the potential contributions of each structural feature to the overall properties of a drug candidate.

| Structural Feature | Potential Contribution to Drug Candidate Properties | References |

| Phenylboronic Acid | - Reversible covalent inhibition of serine, threonine, and some cysteine proteases. - Mimics the tetrahedral transition state of peptide hydrolysis. - Can improve water solubility and act as a handle for further chemical modification. | [3][4][5][6] |

| Cyclopropyl Ring | - Increases metabolic stability by blocking sites of oxidation. - Enhances potency and binding affinity through conformational constraint. - Improves membrane permeability and oral bioavailability. - Can modulate pKa of nearby functional groups. | [7] |

| Cyano Group | - Acts as a hydrogen bond acceptor, potentially increasing target affinity. - Can enhance polarity and influence solubility. - The nitrile group is a key feature in some enzyme inhibitors.[9] - Can be a precursor for other functional groups. | [1][8] |

Potential Therapeutic Applications

Based on the properties of its constituent moieties, this compound is a promising starting point or building block for the discovery of drugs targeting a variety of diseases.

Enzyme Inhibition

The primary and most evident application of this compound is in the design of enzyme inhibitors.

-

Serine Protease Inhibitors: Phenylboronic acids are well-documented inhibitors of serine proteases, which are implicated in a wide range of diseases including cancer, inflammation, and infectious diseases. The boronic acid can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.

-

Beta-Lactamase Inhibitors: Boronic acid derivatives are being actively investigated as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[5] A molecule built upon the this compound scaffold could potentially restore the efficacy of existing antibiotics.

-

Proteasome Inhibitors: The success of Bortezomib has spurred the development of other boronic acid-based proteasome inhibitors for the treatment of multiple myeloma and other cancers.[3][10] The unique substitution pattern of this compound could offer novel interactions within the proteasome's active site, potentially leading to improved selectivity or a different resistance profile.

Other Potential Applications

Beyond enzyme inhibition, the unique structure of this compound could be leveraged in other therapeutic areas:

-

Anticancer Agents: The incorporation of this building block into larger molecules could lead to novel anticancer agents. For example, boronic acid bioisosteres of known anticancer drugs like Combretastatin A-4 have shown potent activity.[1]

-

Antiviral Agents: Boronic acids have been explored as antiviral agents, for instance, by targeting viral proteases.

-

Neurological Disorders: The modulation of enzymes in the central nervous system is a key strategy for treating neurological disorders. The properties imparted by the cyclopropyl group, such as increased brain permeability, could be advantageous in this context.

Experimental Protocols

The primary utility of this compound in the early stages of drug discovery is as a building block in chemical synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][11][12][13][14]

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 eq) to the vessel.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Hypothetical Signaling Pathway: Serine Protease Inhibition

The following diagram illustrates the hypothetical mechanism of inhibition of a generic serine protease by a drug candidate derived from this compound.

Caption: Hypothetical inhibition of a serine protease.

Experimental Workflow: Enzyme Inhibition Screening

The diagram below outlines a typical workflow for screening compounds derived from this compound for their inhibitory activity against a target enzyme.

References

- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30 - Google Patents [patents.google.com]

- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of the Cyclopropyl Moiety: A Technical Guide to Cyclopropyl-Containing Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, metabolic stability, and ability to modulate the physicochemical properties of molecules have made it a valuable bioisostere for various functional groups.[1] This in-depth technical guide explores the synthesis and application of cyclopropyl-containing boronic acids and their derivatives, versatile reagents that have become indispensable tools for the facile introduction of the cyclopropyl moiety into complex organic molecules.

Synthesis of Cyclopropyl-Containing Boronic Acids and Their Derivatives

The accessibility of cyclopropyl boronic acids is crucial for their widespread application. Several synthetic strategies have been developed, each with its own advantages and limitations.

Grignard and Organolithium-Based Methods

Traditional methods for the synthesis of cyclopropylboronic acid often involve the reaction of a cyclopropyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2] While effective, these methods can be hampered by issues such as the coupling of the organometallic reagent, which can lower yields, and the need for cryogenic temperatures to ensure stability and prevent side reactions.[2][3]

A common route involves the reaction of cyclopropyl bromide with magnesium or lithium to form the corresponding organometallic species, which is then trapped with a borate ester.[2] An alternative approach starts from the less expensive cyclopropyl formic acid, which is deprotonated at low temperature and then reacted with a borating agent.[4]

Synthesis of Functionalized Cyclopropyl Boronic Esters

The development of methods to synthesize functionalized cyclopropyl boronic esters has significantly expanded their utility. One innovative approach involves a 1,2-metallate rearrangement of a cyclopropenylboronate ate-complex, allowing for the stereospecific introduction of functionalities such as organoselenium groups.[5] Another strategy utilizes the ring-opening of polysubstituted cyclopropyl boronic esters with alkynyllithium reagents to generate tertiary propargylic boronic esters with high diastereoselectivity.[6] The cyclopropanation of enantioenriched alkenyl boronic esters provides a pathway to asymmetric tertiary and secondary cyclopropyl boronates.[7]

Preparation of Potassium Cyclopropyltrifluoroborate

Potassium organotrifluoroborates have gained popularity as stable, crystalline, and easy-to-handle alternatives to boronic acids.[8] Potassium cyclopropyltrifluoroborate is readily prepared by treating cyclopropylboronic acid with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). This salt exhibits enhanced stability and is often used in cross-coupling reactions.

Table 1: Comparison of Selected Synthetic Methods for Cyclopropyl Boronic Acid and Derivatives

| Starting Material | Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Cyclopropyl Bromide | Organolithium | n-BuLi, B(OR)₃, H₃O⁺ | Moderate | Well-established | Requires cryogenic temperatures, potential for side reactions |

| Cyclopropyl Formic Acid | Deprotonation/Borylation | LDA, t-BuLi, B(OiPr)₃, H₃O⁺ | 77%[4] | Utilizes inexpensive starting material | Requires large excess of base, gas evolution |

| Tribromocyclopropane | 1,2-Metallate Rearrangement | n-BuLi, R-B(pin), PhSeCl | Good[5] | Access to functionalized cyclopropanes | Multi-step one-pot procedure |

| Cyclopropyl Boronic Acid | Trifluoroborate Formation | KHF₂ | High | High stability, easy to handle | Additional synthetic step |

Applications in Cross-Coupling Reactions

Cyclopropyl boronic acids are most prominently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. They also participate in other important transformations such as the copper-catalyzed Chan-Lam coupling for carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp³) bonds. Cyclopropyl boronic acids and their derivatives readily couple with a wide range of aryl and heteroaryl halides and triflates.[8][9] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.

Table 2: Selected Examples of Suzuki-Miyaura Coupling with Cyclopropyl Boronic Acid Derivatives

| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 75 |

| 4-Bromoacetophenone | Cyclopropylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 95 |

| 2-Chloropyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 |

| Methyl 4-bromobenzoate | Cyclopropylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 92 |

Yields are based on reported literature values and may vary depending on specific reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to aryl cyclopropyl ethers and amines through the formation of C-O and C-N bonds, respectively. This reaction is typically catalyzed by a copper salt in the presence of an oxidant, often air. Potassium cyclopropyltrifluoroborate has proven to be an effective coupling partner in these transformations.

Table 3: Selected Examples of Chan-Lam Coupling with Potassium Cyclopropyltrifluoroborate

| Nucleophile | Catalyst | Ligand | Solvent | Yield (%) |

| 4-Phenylphenol | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 85 |

| 2-Pyridone | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 78 |

| Indazole | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 60 |

| 4-Methoxyphenol | Cu(OAc)₂ | 1,10-Phenanthroline | 1,2-Dichloroethane | 91 |

Yields are based on reported literature values and may vary depending on specific reaction conditions.

Rhodium-Catalyzed Reactions

Beyond palladium and copper catalysis, cyclopropyl boronic acids have found application in rhodium-catalyzed transformations, including conjugate additions and ring-opening reactions. These methods offer alternative pathways to valuable cyclopropyl-containing building blocks.

Asymmetric 1,4-Addition

Rhodium complexes bearing chiral diene ligands can catalyze the enantioselective 1,4-addition of cyclopropylboronic acid to various electron-deficient alkenes, such as enones, enoates, and nitroalkenes.[10] This reaction provides access to chiral β-cyclopropyl compounds with high enantioselectivity.

Table 4: Enantioselective 1,4-Addition of Cyclopropylboronic Acid

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (%) |

| 2-Cyclohexen-1-one | (S)-BINAP | 98 | 99 |

| (E)-Chalcone | (R,R)-Ph-BPE | 95 | 97 |

| Nitro-styrene | (S,S)-Me-DuPhos | 92 | 95 |

Yields and enantiomeric excess values are based on reported literature and may vary.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a drug candidate.[1] It can improve metabolic stability by blocking sites of oxidation, increase potency through favorable interactions with biological targets, and modulate lipophilicity and aqueous solubility.[1][11] Cyclopropyl boronic acids serve as key building blocks in the synthesis of numerous biologically active compounds, including enzyme inhibitors and receptor modulators.[12][13]

Experimental Protocols

Synthesis of Potassium Cyclopropyltrifluoroborate

-

Procedure: To a stirring solution of cyclopropylboronic acid (1.0 eq) in methanol at 0 °C, a saturated aqueous solution of KHF₂ (4.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum. The crude product is then purified by soxhlet extraction with hot acetonitrile to afford potassium cyclopropyltrifluoroborate as a white crystalline solid.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid

-

Setup: A reaction vessel is charged with the aryl bromide (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Chan-Lam O-Cyclopropylation of a Phenol

-

Setup: To a reaction vial is added the phenol (1.0 eq), potassium cyclopropyltrifluoroborate (2.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and a ligand such as 1,10-phenanthroline (0.1 eq).

-

Reaction: The vial is charged with a suitable solvent (e.g., 1,2-dichloroethane), and the mixture is stirred vigorously under an atmosphere of oxygen (e.g., from a balloon) at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired cyclopropyl aryl ether.

Visualized Workflows and Mechanisms

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanism for the Chan-Lam Coupling

Caption: A plausible catalytic cycle for the copper-catalyzed Chan-Lam coupling reaction.

Conclusion

Cyclopropyl-containing boronic acids and their derivatives have firmly established themselves as powerful reagents in the synthetic organic chemist's toolbox. Their utility in robust and versatile cross-coupling reactions, coupled with the increasing importance of the cyclopropyl motif in drug discovery, ensures their continued and expanding application. The ongoing development of novel synthetic methods for both the parent and functionalized cyclopropyl boronic acids will undoubtedly open new avenues for the construction of complex and biologically relevant molecules. This guide provides a foundational understanding for researchers and scientists to effectively harness the potential of these remarkable building blocks.

References

- 1. nbinno.com [nbinno.com]

- 2. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]

- 3. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 4. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]

- 5. Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characteristics of (4-(1-Cyanocyclopropyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a synthetic organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety, a phenyl ring, and a cyanocyclopropyl group, makes it a valuable building block for the creation of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for its synthesis and analysis, and discusses its potential applications in drug discovery and development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide consolidates the existing information and provides context based on related boronic acid derivatives.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and drug discovery.[1][2] Their ability to form reversible covalent bonds and participate in a wide array of chemical transformations has led to their use in the synthesis of numerous pharmaceuticals and biologically active compounds.[2][3] this compound (Figure 1) is a member of this class of compounds, distinguished by the presence of a cyanocyclopropyl substituent on the phenyl ring. This functional group is anticipated to modulate the electronic properties and steric profile of the molecule, potentially influencing its reactivity and biological activity.[1] The cyclopropyl motif, in particular, is a desirable feature in drug design due to its ability to introduce conformational rigidity and improve metabolic stability.[4]

Figure 1. Chemical Structure of this compound.

This guide aims to provide a detailed summary of the available physicochemical data, present generalized experimental procedures, and explore the potential of this compound for researchers in academia and the pharmaceutical industry.

Physicochemical Characteristics

Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following tables summarize the available information and provide comparative data for related compounds to offer a predictive context.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1217501-00-2 | [1] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | [5] |

| Storage Conditions | 2-8°C | [6] |

Table 2: Predicted and Comparative Physicochemical Data

| Property | This compound (Predicted/Comparative) | Notes |

| Melting Point (°C) | Not available. A related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, has a melting point of 131-133 °C.[7] 4-Cyanophenylboronic acid has a melting point of >300 °C.[8] | The melting point is expected to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. |

| Boiling Point (°C) | Not available. | Boronic acids often decompose at high temperatures. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in nonpolar solvents such as hexanes.[9][10] | The boronic acid group can engage in hydrogen bonding with polar solvents. |

| pKa | Not available. The pKa of phenylboronic acid is approximately 8.8.[11][12] The electron-withdrawing nature of the cyano group may slightly lower the pKa compared to the parent phenylboronic acid. | The acidity of the boronic acid is a critical parameter for its reactivity and biological interactions. |

Experimental Protocols

Synthesis

A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

General Synthetic Workflow:

Protocol:

-

Reaction Setup: To a solution of 4-bromo-1-(1-cyanocyclopropyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium dropwise.

-

Lithiation: Stir the reaction mixture at -78°C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

General Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of protons on the phenyl ring and the cyclopropyl group. The chemical shifts and coupling constants would be characteristic of the compound's structure.

-

¹³C NMR: Would show the expected number of carbon signals corresponding to the phenyl, cyano, and cyclopropyl carbons.[13][14]

-

¹¹B NMR: A broad singlet is expected, characteristic of a boronic acid.[15]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC would be employed to determine the purity of the compound.

-

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug discovery.

-

Suzuki-Miyaura Cross-Coupling: This compound is an ideal coupling partner in Suzuki-Miyaura reactions to introduce the 4-(1-cyanocyclopropyl)phenyl moiety into a wide range of molecules.[1] This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

-

Enzyme Inhibition: The boronic acid functional group is known to act as a reversible covalent inhibitor of serine proteases and other enzymes.[19][20] The unique substituent of this particular boronic acid could confer selectivity and potency towards specific enzyme targets.

-

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are investigated for their potential use in BNCT, a targeted cancer therapy.[21]

Potential Signaling Pathway Interactions:

Although no specific signaling pathways have been elucidated for this compound, boronic acid derivatives, in general, have been shown to modulate various cellular processes. For instance, phenylboronic acid has been reported to inhibit cancer cell migration by affecting the Rho family of GTPases.[19] Further research is required to determine if this compound interacts with similar or novel signaling cascades.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive dataset of its physicochemical properties and biological activities is not yet available, its structural analogy to other well-studied boronic acids suggests it could be a valuable tool for the development of novel therapeutics. This guide has summarized the current knowledge and provided a framework of generalized experimental protocols to facilitate further investigation into this intriguing molecule. Future research focused on the detailed characterization and biological evaluation of this compound is warranted to fully unlock its potential.

References

- 1. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cas 1217501-00-2|| where to buy this compound [chemenu.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound-陕西莱特光电材料股份有限公司 [ltom.com]

- 7. 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]

- 8. 4-Cyanophenylboronic acid(126747-14-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Folic acid-conjugated 4-amino-phenylboronate, a boron-containing compound designed for boron neutron capture therapy, is an unexpected agonist for human neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(1-Cyanocyclopropyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology has found extensive application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3][4] (4-(1-Cyanocyclopropyl)phenyl)boronic acid is a valuable building block in drug discovery, with the cyanocyclopropyl moiety offering unique structural and electronic properties that can enhance pharmacological profiles. The incorporation of this boronic acid into various scaffolds via palladium-catalyzed cross-coupling allows for the generation of diverse compound libraries for screening and lead optimization.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed cross-coupling reactions utilizing this compound.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

Achieving high yields and purity in the cross-coupling of this compound requires careful optimization of several reaction parameters. The electronic nature of the cyanocyclopropyl group (electron-withdrawing) can influence the reactivity of the boronic acid, making parameter screening crucial.

1. Palladium Catalyst and Ligand Selection:

The choice of the palladium source and the ancillary ligand is critical for catalytic activity and stability. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), in combination with phosphine ligands. The selection of the ligand can significantly impact the reaction outcome.

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A versatile, air-sensitive catalyst. |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 | A stable Pd(II) precatalyst that is reduced in situ. |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-5 | Effective for a broad range of substrates. |

| Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | 1-5 | Highly active catalyst systems for challenging couplings.[7] |

2. Base:

The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.

| Base | Strength | Solubility | Typical Equivalents |

| K₂CO₃ | Moderate | Aqueous/Polar Organic | 2-3 |

| Cs₂CO₃ | Strong | Polar Organic | 2-3 |

| K₃PO₄ | Strong | Aqueous/Polar Organic | 2-3 |

| NaHCO₃ | Weak | Aqueous | 2-3 |

3. Solvent:

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Mixtures of organic solvents with water are common.

| Solvent System | Polarity | Boiling Point (°C) | Notes |

| Toluene/H₂O | Nonpolar/Polar | ~84 | Common biphasic system. |

| Dioxane/H₂O | Polar aprotic | ~88 | Good for a wide range of substrates. |

| DMF/H₂O | Polar aprotic | ~100 | High boiling point, can facilitate difficult couplings. |

| Ethanol/H₂O | Polar protic | ~78 | A greener solvent option. |

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a standard procedure for the cross-coupling of this compound with a generic aryl bromide.

References

- 1. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carbon-Carbon Bond Formation with Cyanocyclopropyl Phenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating these bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. This application note provides a detailed guide for utilizing cyanocyclopropyl phenylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions to introduce the valuable cyanocyclopropylaryl motif into target molecules.